Ambutonium

Description

Historical Context of Ambutonium's Scientific Discovery

The scientific journey of this compound began in the mid-20th century, a period marked by significant advancements in medicinal chemistry and the systematic exploration of synthetic compounds for therapeutic potential. Foundational work in the area of synthetic anticholinergic agents paved the way for the development of a novel class of compounds, the substituted γ-amino-α,α-diphenylbutyramides.

In 1952, a pivotal paper was published by J. H. Biel, H. L. Friedman, H. A. Leiser, and E. P. Sprengnether in the Journal of the American Chemical Society. This research detailed the synthesis of a series of these butyramides, with the aim of developing new antispasmodic agents. Through the systematic modification of the amine substituent, these researchers created a variety of derivatives, including the quaternary ammonium (B1175870) salt that would come to be known as this compound. The synthesis of this compound represented a deliberate effort to modulate the pharmacological properties of the parent compound, specifically to enhance its anticholinergic activity by introducing a permanent positive charge.

Research Significance of this compound within Quaternary Ammonium Chemistry

This compound holds a notable position in the study of quaternary ammonium compounds (QACs) due to its specific structure-activity relationships. As a quaternary ammonium salt, it possesses a permanently charged nitrogen atom, which is a defining characteristic of this chemical class. This feature is crucial to its mechanism of action as a muscarinic antagonist. acs.org The positively charged head allows for strong interaction with the anionic sites of muscarinic receptors, leading to the blockade of acetylcholine's effects.

The research significance of this compound lies in its utility as a tool to understand the structural requirements for potent anticholinergic activity. The presence of two phenyl rings and a carbamoyl (B1232498) group on the same carbon atom, in conjunction with the quaternary ammonium head, provides a unique spatial arrangement that has been of interest to researchers studying receptor-ligand interactions.

The study of this compound and related QACs has contributed to a deeper understanding of how molecular structure influences biological function. Key areas of research involving compounds like this compound include the investigation of their effects on smooth muscle contraction, glandular secretion, and the central nervous system. These studies help to elucidate the role of the parasympathetic nervous system in various physiological processes.

Detailed Research Findings

Research into the pharmacological profile of this compound has provided insights into its behavior as a muscarinic antagonist. The quaternary structure of this compound limits its ability to cross the blood-brain barrier, a characteristic that is often sought in peripherally acting anticholinergic agents to minimize central nervous system side effects.

The table below summarizes the key molecular identifiers for this compound Bromide.

| Property | Value |

| IUPAC Name | 3-Carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide |

| CAS Number | 115-51-5 |

| Chemical Formula | C20H27BrN2O |

| Molar Mass | 391.35 g/mol |

Further research has explored the structure-activity relationships of related compounds, demonstrating that variations in the alkyl groups on the quaternary nitrogen can significantly impact potency and selectivity for different muscarinic receptor subtypes.

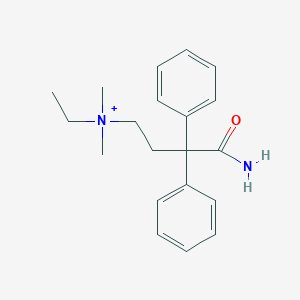

Structure

3D Structure

Properties

CAS No. |

14007-49-9 |

|---|---|

Molecular Formula |

C20H27N2O+ |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium |

InChI |

InChI=1S/C20H26N2O/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3,(H-,21,23)/p+1 |

InChI Key |

KFZMXOLSYABOSE-UHFFFAOYSA-O |

SMILES |

CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |

Canonical SMILES |

CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |

Synonyms |

N-(3,3-Diphenyl-3-carbamoylpropyl)-N,N-dimethylethanaminium |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Ambutonium

Established Synthetic Routes for Ambutonium

Detailed, peer-reviewed synthetic routes specifically for this compound, chemically known as (3-Carbamoyl-3,3-diphenylpropyl)ethyldimethylammonium bromide, are not extensively documented in readily accessible scientific databases. However, the synthesis of quaternary ammonium (B1175870) salts, in general, follows well-established chemical principles. A plausible and commonly employed method for the synthesis of compounds like this compound is the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine.

In the context of this compound, a hypothetical synthetic pathway based on the Menschutkin reaction would likely involve the reaction of a tertiary amine precursor, such as 3-carbamoyl-3,3-diphenylpropyl)dimethylamine, with an ethylating agent like ethyl bromide.

Hypothetical Synthesis of this compound Bromide via the Menschutkin Reaction:

| Reactant A | Reactant B | Product |

| (3-Carbamoyl-3,3-diphenylpropyl)dimethylamine | Ethyl bromide | This compound bromide |

This reaction would typically be carried out in a suitable polar aprotic solvent. The quaternization of the tertiary amine nitrogen by the ethyl group leads to the formation of the positively charged quaternary ammonium cation, with bromide as the counter-ion. It is important to note that this proposed route is based on general organic chemistry principles and lacks specific experimental validation for this compound from the available literature.

Design Principles for this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives are crucial for understanding the structure-activity relationships (SAR) of a parent compound. For this compound, such studies would aim to elucidate the molecular features responsible for its biological activity.

Structure-Directed Modifications for Investigating Biological Activity

The exploration of a compound's SAR typically involves systematic modifications of its chemical structure. For this compound, key areas for modification would include the quaternary ammonium head, the diphenylpropyl backbone, and the terminal carbamoyl (B1232498) group.

Potential Modifications for SAR Studies of this compound:

| Structural Component | Potential Modification | Rationale for Investigation |

| Quaternary Ammonium Head | Variation of alkyl substituents (e.g., replacing ethyl with methyl, propyl, or butyl groups) | To probe the influence of steric bulk and lipophilicity on receptor binding and activity. |

| Diphenylpropyl Backbone | Substitution on the phenyl rings (e.g., with electron-donating or electron-withdrawing groups) | To investigate the role of electronic effects and potential secondary binding interactions. |

| Alteration of the propyl chain length | To assess the optimal distance between the quaternary ammonium head and the diphenylmethyl moiety. | |

| Carbamoyl Group | Replacement with other functional groups (e.g., ester, ketone, or cyano group) | To determine the importance of the hydrogen-bonding capability and electronic nature of this group for biological activity. |

These modifications would generate a library of this compound analogues, which could then be biologically evaluated to build a comprehensive SAR profile.

Stereoselective Synthesis of this compound Isomers

This compound possesses a chiral center at the carbon atom bearing the two phenyl groups and the propyl chain. Therefore, it can exist as a pair of enantiomers. The stereoselective synthesis of these individual isomers is critical, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.

Methods for achieving stereoselective synthesis often involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For this compound, a potential strategy could involve the enantioselective reduction of a prochiral ketone precursor or the use of a chiral phase-transfer catalyst in the quaternization step. However, no specific literature detailing the stereoselective synthesis of this compound isomers has been identified.

Advanced Synthetic Methodologies for this compound Derivatization

Modern synthetic chemistry offers a plethora of advanced methodologies that could be applied to the derivatization of this compound to create novel analogues with potentially enhanced properties. Techniques such as late-stage functionalization, which allows for the modification of complex molecules at a late step in the synthetic sequence, could be particularly valuable.

For instance, C-H activation strategies could be employed to introduce new functional groups directly onto the phenyl rings of the this compound backbone. Furthermore, the use of flow chemistry could enable more efficient and scalable synthesis of this compound and its derivatives. The application of these advanced methods to this compound remains an area for future research, as no specific examples are currently available in the public domain.

Molecular Mechanisms and Biochemical Interactions of Ambutonium

Ambutonium's Molecular Mode of Action

The precise molecular mechanism of action for Ambucetamide has not been fully elucidated in contemporary research. Early studies from the 1960s demonstrated that Ambucetamide inhibits the spontaneous rhythmical activity of the human myometrium (the smooth muscle of the uterus). nih.gov It was observed to inhibit myometrial responses to vasopressin and other menstrual stimulants. nih.gov This suggests that its mode of action is likely centered on interfering with the signaling pathways that lead to smooth muscle contraction.

The pathophysiology of primary dysmenorrhea is largely attributed to the hypersecretion of prostaglandins, which leads to uterine contractions and vasoconstriction. nih.govmedscape.com Many antispasmodic agents used for this condition act by antagonizing muscarinic receptors or by directly relaxing smooth muscle. nih.gov However, the specific receptor or cellular target through which Ambucetamide exerts its effects has not been definitively identified.

Receptor Binding Profile of this compound

Detailed information regarding the receptor binding profile of Ambucetamide is not available in the reviewed scientific literature. To determine such a profile, the following methodologies would typically be employed.

Quantitative Radioligand Binding Assays

Quantitative radioligand binding assays are essential for determining the affinity (Kd) of a ligand for its receptor and the density of these receptors (Bmax) in a given tissue. This technique involves incubating a radiolabeled form of a compound with a tissue preparation containing the receptor of interest. Despite the utility of this method, no studies have been published that apply it to Ambucetamide to determine its specific binding affinities at various receptors.

Competitive Binding Studies and Affinity Determinations

Competitive binding studies are used to determine the affinity (Ki) of a non-radiolabeled compound (like Ambucetamide) for a receptor by measuring its ability to displace a known radioligand. The concentration of the compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the Ki can be calculated. There are no publicly available reports of competitive binding studies conducted with Ambucetamide, and therefore, its affinity for specific receptors remains unknown.

High-Throughput Receptor Binding Screening Methodologies

High-throughput screening (HTS) allows for the rapid assessment of a compound's interaction with a large number of receptors. This is a standard part of modern drug discovery to identify a compound's primary target and potential off-target effects. There is no evidence in the public domain to suggest that Ambucetamide has been subjected to broad HTS panels, which would be necessary to establish a comprehensive receptor binding profile.

Ex Vivo Receptor Occupancy Investigations in Research Models

Ex vivo receptor occupancy studies are performed to understand how a drug interacts with its target in a living organism. This involves administering the drug to an animal, followed by the analysis of tissues to measure the percentage of receptors occupied by the drug. Such studies provide a crucial link between pharmacokinetics and pharmacodynamics. No ex vivo receptor occupancy studies for Ambucetamide have been found in the available literature.

Enzymatic Modulation and Inhibition by this compound

There is no scientific evidence to indicate that Ambucetamide functions as a modulator or inhibitor of any specific enzymes. Its primary described activity is as an antispasmodic, which typically involves interaction with receptors controlling muscle contraction rather than direct enzymatic inhibition. nih.govnih.gov Investigations into its potential effects on enzymes, such as those in the cyclooxygenase (COX) pathways that are relevant to dysmenorrhea, have not been reported. nih.gov

Identification of Target Enzymes

Comprehensive reviews of scientific literature indicate that this compound is classified as a muscarinic antagonist. wikipedia.orgnih.gov Its principal molecular target is the muscarinic acetylcholine (B1216132) receptor, not a specific enzyme. As an anticholinergic agent, this compound functions by blocking the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting the actions of the parasympathetic nervous system. nih.gov

The distinction between a receptor antagonist and an enzyme inhibitor is critical. Enzyme inhibitors interact with and reduce the catalytic activity of an enzyme, while receptor antagonists like this compound physically block a receptor, preventing its activation by its natural ligand. researchgate.netnih.gov Literature searches have not identified any specific enzymes that are primary targets for inhibition by this compound. While some related quaternary ammonium (B1175870) compounds have been shown to have a weak inhibitory effect on enzymes like acetylcholinesterase, specific data for this compound is not available. nih.gov

Kinetic Characterization of Enzyme Inhibition Mechanisms

Given that the primary mechanism of this compound is receptor antagonism rather than enzyme inhibition, there is no available scientific literature detailing the kinetic characterization of its effects on enzyme activity. Studies providing key kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against specific enzymes have not been identified.

Such kinetic studies are fundamental for characterizing enzyme inhibitors and typically define the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics. researchgate.net In the absence of an identified enzyme target for this compound, this type of analysis is not applicable.

Allosteric and Steric Influences on Enzyme-Ambutonium Interactions

There is no research available in the reviewed scientific literature that describes allosteric or steric influences of this compound on enzyme interactions. Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov Steric hindrance can occur when the inhibitor's structure physically blocks the substrate from accessing the enzyme's active site. nih.gov While these are important mechanisms in pharmacology, studies detailing such interactions for this compound with any enzyme are absent.

Interactions of this compound with Biological Membranes and Macromolecules

The chemical structure of this compound, particularly its quaternary ammonium group, largely dictates its interactions with biological membranes and macromolecules.

Membrane Permeability and Transport Mechanisms

Specific studies on the membrane permeability and transport of this compound are not detailed in the available literature. However, its molecular structure provides a basis for well-established inferences. This compound contains a quaternary ammonium cation, which carries a permanent positive charge. nih.gov This feature makes the molecule highly hydrophilic and generally prevents it from passively diffusing across the hydrophobic lipid bilayer of biological membranes. wikipedia.orglibretexts.org

The transport of such charged molecules across cellular membranes typically requires the assistance of membrane transport proteins, such as carrier proteins or channels. nih.govnih.gov These transporters facilitate the movement of specific solutes across the membrane. Without specific transporters, the cellular uptake and passage of quaternary ammonium compounds like this compound across biological barriers (such as the blood-brain barrier) is expected to be very low.

Macromolecular Association Studies (e.g., Protein Binding, Nucleic Acid Interactions)

Direct quantitative data on the plasma protein binding (PPB) of this compound is not present in the current body of scientific literature. However, studies on other structurally related neuromuscular blocking agents that also possess quaternary ammonium structures show a high degree of binding to plasma proteins, with values reported between 77% and 91%. nih.gov It is reasonable to infer that this compound would also exhibit significant, though unquantified, binding to plasma proteins like albumin and α-1-acid glycoprotein. mdpi.com

There is no available information regarding any interactions between this compound and nucleic acids.

Micelle Formation and Aggregation Phenomena in Aqueous Solutions

No specific experimental studies have been published concerning micelle formation or other aggregation phenomena of this compound in aqueous solutions. Structurally, this compound can be classified as a cationic amphiphilic molecule, possessing a hydrophilic charged head (the quaternary ammonium group) and a bulky, hydrophobic tail (the diphenyl group).

Molecules with this general structure are known as surfactants and tend to self-assemble into aggregates, such as micelles, in aqueous solutions when their concentration exceeds a certain threshold known as the critical micelle concentration (CMC). researchgate.netnih.gov This process is driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment. umd.edu While this compound fits the structural profile of a surfactant, specific data on its CMC or the morphology of any aggregates it may form are not available.

Table of Expected Properties for this compound

| Property | Expected Characteristic | Basis for Expectation |

|---|---|---|

| Primary Molecular Target | Muscarinic Acetylcholine Receptor | Classification as a muscarinic antagonist. wikipedia.orgnih.gov |

| Membrane Permeability | Low (via passive diffusion) | Presence of a permanently charged quaternary ammonium group. nih.govlibretexts.org |

| Plasma Protein Binding | High | Data from structurally similar quaternary ammonium compounds (77-91%). nih.gov |

| Aggregation in Water | Forms micelles above CMC | Classification as a cationic amphiphilic molecule. researchgate.netumd.edu |

Preclinical Pharmacological Investigations of Ambutonium Non Human Models

In Vitro Pharmacological Studies

In vitro studies are crucial for elucidating the fundamental pharmacological properties of a new chemical entity. These studies, conducted in controlled laboratory settings outside of a living organism, provide insights into the mechanism of action, potency, and efficacy of a compound at the cellular and tissue level.

Cell-based assays are instrumental in determining the interaction of a drug with its molecular target. For Ambutonium, as a representative muscarinic antagonist, these assays typically involve cells engineered to express specific subtypes of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, etc.). The potency of the compound is often quantified by its binding affinity (Ki) to these receptors.

In studies using rat tissues, the binding affinity of glycopyrrolate to muscarinic receptors was determined. In the cerebral cortex, which is rich in M1 receptors, the Ki was found to be 1.0 nM. nih.gov For M2 receptors, predominantly found in the heart, the Ki was 1.8 nM. nih.gov In the salivary glands, where M3 receptors are abundant, the Ki was determined to be 0.7 nM. nih.gov These low nanomolar Ki values indicate a high binding affinity for all three muscarinic receptor subtypes, suggesting a lack of significant selectivity among them. nih.govnih.gov

| Receptor Subtype | Tissue Source (Rat) | Binding Affinity (Ki) in nM |

|---|---|---|

| M1 | Cerebral Cortex | 1.0 |

| M2 | Heart | 1.8 |

| M3 | Salivary Glands | 0.7 |

To understand the functional consequences of receptor binding, ex vivo studies on isolated tissues are employed. These experiments assess the ability of a compound to modulate tissue responses, such as muscle contraction or relaxation. For an anticholinergic agent like this compound, a common model is the isolated trachea or bronchus, where the compound's ability to inhibit smooth muscle contraction induced by cholinergic agonists is measured.

In studies on isolated guinea pig trachea, glycopyrrolate demonstrated potent inhibition of contractions induced by electrical field stimulation (EFS), with an IC50 value of 0.15 nM. nih.gov It also potently inhibited carbachol-induced contractions in guinea pig trachea. nih.gov In human isolated bronchus, glycopyrrolate was a very potent inhibitor of carbachol-induced contractions, with a pIC50 of 10.4, making it approximately 10-fold more potent than ipratropium and tiotropium in this preparation. nih.gov

| Tissue Preparation | Stimulus | Potency Metric | Value |

|---|---|---|---|

| Guinea Pig Trachea | Electrical Field Stimulation | IC50 | 0.15 nM |

| Human Bronchus | Carbachol (1 µM) | pIC50 | 10.4 |

The biological activity of this compound, as a muscarinic antagonist, is characterized by its ability to inhibit the effects of acetylcholine at muscarinic receptors. The in vitro and ex vivo data collectively demonstrate this activity. The high-affinity binding to M1, M2, and M3 receptors indicates that it can effectively block these receptors across various tissues. nih.gov The functional consequence of this binding is the potent relaxation of airway smooth muscle, as shown in the tracheal and bronchial preparations. nih.govnih.gov This antispasmodic effect is a hallmark of anticholinergic drugs. Furthermore, kinetic studies have shown that glycopyrrolate dissociates slowly from human airway smooth muscle muscarinic receptors, which may contribute to a long duration of action. nih.govnih.govselleckchem.com

Pharmacokinetic Studies in Preclinical Animal Models

Pharmacokinetic studies in non-human species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies provide critical information for predicting the drug's behavior in humans.

As a quaternary ammonium (B1175870) compound, this compound is expected to have low lipid solubility and be poorly absorbed from the gastrointestinal tract. Studies with glycopyrrolate in rats have confirmed this, with a Tmax of approximately 1.0-1.5 hours after oral administration. fda.gov

Following intravenous administration, the distribution of the compound is a key parameter. In dogs, the volume of distribution (Vd) for glycopyrrolate has been reported to be in the range of 0.2-0.62 L/kg. medscape.com Due to its charged nature, distribution into the central nervous system and across the placenta is limited. nih.gov

| Species | Route of Administration | Pharmacokinetic Parameter | Value |

|---|---|---|---|

| Rat | Oral | Tmax | ~1.0-1.5 hours |

| Dog | Intravenous | Volume of Distribution (Vd) | 0.2-0.62 L/kg |

The metabolism of quaternary ammonium compounds can vary. For glycopyrrolate, evidence suggests that it undergoes limited metabolism and is primarily excreted as the unchanged drug in urine and feces via biliary elimination. medscape.comfda.gov However, in vitro studies have suggested potential metabolic pathways. These include hydroxylation, likely mediated by cytochrome P450 (CYP) enzymes, and hydrolysis to a carboxylic acid derivative (M9), which is thought to be catalyzed by cholinesterases. mdpi.comnih.govscirp.org The specific CYP isoenzymes contributing to the oxidative biotransformation in preclinical species have not been fully elucidated. The identified M9 metabolite is considered to be inactive.

Excretion Routes and Elimination Kinetics

The elimination profile of a drug, encompassing its routes of excretion and the speed at which it is cleared from the body, is fundamental to understanding its duration of action and potential for accumulation. For quaternary ammonium compounds, their permanent positive charge significantly influences their pharmacokinetic behavior, including their pathways of elimination.

Primary Excretion Pathways

In non-human models, quaternary ammonium compounds are typically eliminated from the body through a combination of renal and hepatic (biliary) excretion.

Renal Excretion: The kidneys play a crucial role in clearing many water-soluble compounds. For permanently charged molecules like quaternary ammonium drugs, renal clearance can involve glomerular filtration and active tubular secretion. Studies in rats and dogs with related compounds show that a significant portion of the administered dose can be excreted unchanged in the urine. For instance, following intravenous administration of ipratropium, renal excretion accounted for 58% of the dose in rats and 55% in dogs nih.gov.

Hepatic and Biliary Excretion: The liver can take up these compounds from the blood and excrete them into the bile, which is then eliminated via the feces. This pathway is particularly important for larger molecules. In rats, biliary excretion of ipratropium was observed to be 17.7% after intravenous application nih.gov. Studies with the isolated perfused rat liver have shown that vecuronium is rapidly taken up by the liver and substantially excreted into the bile, with approximately 40% of the dose excreted unchanged and another 30% as a metabolite nih.gov. In contrast, pancuronium showed much lower biliary excretion of about 7% in the same model nih.gov.

Fecal Excretion: This route is the endpoint for compounds that undergo biliary excretion or are not absorbed after oral administration. Due to their poor absorption from the gastrointestinal tract, a large fraction of an oral dose of a quaternary ammonium compound is often recovered in the feces drugbank.comresearchgate.net.

Elimination Kinetics

Elimination kinetics describe the rate at which a drug is removed from the body and are often characterized by parameters such as elimination half-life and clearance.

Elimination Half-Life (t½): This is the time required for the drug concentration in the plasma to decrease by half. In preclinical species, quaternary ammonium compounds exhibit a range of half-lives. Following intravenous administration, ipratropium has an elimination half-life of 1.9 hours in rats and 3.4 hours in dogs nih.gov. Vecuronium demonstrates an even shorter elimination half-life of approximately 65-75 minutes in healthy surgical patients, with a potentially shorter duration in late pregnancy pfizer.com. These values contrast with that of pancuronium, which has a longer elimination half-life of about 140 minutes nih.gov. In dogs, the plasma half-lives of vecuronium and its metabolites were found to be between 3 and 15 minutes nih.gov.

Clearance (Cl): This parameter measures the volume of plasma cleared of the drug per unit of time. High clearance values indicate efficient removal of the drug from the body. Both ipratropium and tiotropium are characterized as high-clearance drugs in rats and dogs researchgate.net. Vecuronium also shows a more rapid clearance (5.2 ± 0.7 ml/kg/min) compared to pancuronium (1.8 ± 0.4 ml/kg/min) nih.gov.

The following table summarizes key pharmacokinetic parameters for analogous quaternary ammonium compounds in preclinical models.

| Compound | Species | Route | Elimination Half-Life (t½) | Primary Excretion Route (% of Dose) |

|---|---|---|---|---|

| Ipratropium | Rat | Intravenous | 1.9 hours nih.gov | Renal (58%), Biliary (17.7%) nih.gov |

| Ipratropium | Dog | Intravenous | 3.4 hours nih.gov | Renal (55%) nih.gov |

| Vecuronium | Dog | Intravenous | 3-15 minutes nih.gov | Renal (5-20%), Biliary (7-20%) nih.gov |

| Pancuronium | Rat (perfused liver) | - | - | Biliary (~7%) nih.gov |

Physiologically Based Pharmacokinetic (PBPK) Modeling and Cross-Species Translation

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a sophisticated computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. Unlike traditional pharmacokinetic models that are purely descriptive, PBPK models are mechanistic, incorporating physiological and anatomical data (e.g., organ volumes, blood flow rates) along with the drug's specific physicochemical properties. nih.govfrontiersin.org

For quaternary ammonium compounds, developing a PBPK model presents unique challenges due to their permanent charge, which restricts passive diffusion across cell membranes and necessitates the inclusion of transporter-mediated processes. A PBPK model for such a compound would typically include:

System Data: Physiological parameters for the preclinical species being modeled (e.g., rat, dog), such as organ weights, blood flow to each organ, and tissue composition.

Drug-Specific Data: Physicochemical properties (e.g., molecular weight, pKa, solubility) and in vitro data on plasma protein binding and metabolic stability.

Transporter Kinetics: Data on the interaction of the compound with uptake and efflux transporters in key organs like the liver and kidneys, which are critical for their disposition.

By integrating these elements, a PBPK model can predict the drug's concentration over time in various tissues, providing a deeper understanding of its distribution and elimination. nih.gov This "bottom-up" approach allows for the simulation of pharmacokinetic profiles before extensive animal or human studies are conducted. frontiersin.org

Cross-Species Translation

A primary goal of preclinical research is to predict a drug's behavior in humans. Cross-species translation, or scaling, is the process of extrapolating pharmacokinetic data from animal models to humans.

Allometric Scaling: This is an empirical method that relates pharmacokinetic parameters (like clearance or volume of distribution) to the body weight of different species through a power law equation. It is based on the principle that many physiological processes scale with body size. While simpler to implement, allometric scaling can be less accurate for drugs whose elimination is highly dependent on specific metabolic enzymes or transporters that differ significantly between species.

PBPK-Based Scaling: A more mechanistic approach involves using a PBPK model. A model is first developed and validated in one or more preclinical species. Then, the physiological parameters of the model are replaced with human physiological data, while the drug-specific parameters are kept the same or adjusted based on in vitro human data (e.g., metabolism in human liver microsomes). This method can provide more reliable predictions because it accounts for species differences in physiology.

For quaternary ammonium compounds, a PBPK-based approach is often preferred for cross-species scaling. This is because differences in transporter expression and activity between species can lead to significant variations in pharmacokinetics that are not captured by simple allometric scaling. By building and refining a PBPK model with data from preclinical studies, researchers can create a more robust framework to forecast human pharmacokinetics and inform the design of first-in-human clinical trials.

Computational and Theoretical Chemistry of Ambutonium

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanics (QM) and molecular dynamics (MD) are powerful computational tools used to investigate the properties of molecules. wikipedia.orgnih.govyoutube.com QM calculations provide detailed information about the electronic structure of a molecule, while MD simulations can model the dynamic behavior of molecules and their interactions over time. nih.govyoutube.com

Electronic structure calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule like ambutonium. wikipedia.org These calculations can determine the distribution of electrons within the molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties. For a quaternary ammonium (B1175870) compound such as this compound, the positively charged nitrogen atom is a key feature, and electronic structure calculations can precisely quantify the charge distribution around this center and across the entire molecule. wikipedia.orgorst.edu

Key parameters that can be obtained from these calculations include:

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electrostatic Potential Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the area around the quaternary ammonium group would show a strong positive potential, indicating its role in electrostatic interactions.

A hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy required to remove an electron; related to its electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates the energy released when an electron is added; related to its electron-accepting capability. |

| Dipole Moment | 15.3 D | A high dipole moment suggests a highly polar molecule, consistent with its charged nature. |

| Partial Charge on N+ | +0.85 e | Quantifies the positive charge localized on the quaternary nitrogen atom. |

This compound, with its flexible alkyl chains, can adopt numerous conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy differences between them. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure, an energetic landscape can be generated. This landscape reveals the low-energy (more stable and thus more populated) conformations.

Understanding the preferred conformations of this compound is critical, as the molecule's shape plays a significant role in its ability to bind to its biological target, the muscarinic receptor. nih.gov Computational methods like molecular mechanics and quantum mechanics can be used to perform these calculations. The results of such an analysis can be visualized in a Ramachandran-like plot, showing the relative energies of different conformers.

Molecular dynamics (MD) simulations are employed to study the dynamic interactions between this compound and its biological targets, such as muscarinic acetylcholine (B1216132) receptors. acs.orgfigshare.com These simulations model the movement of atoms over time by solving Newton's equations of motion. youtube.com An MD simulation can provide a detailed, atomistic view of how this compound approaches, binds to, and dissociates from its receptor. acs.org

Key insights from MD simulations include:

Binding Pose and Orientation: Determining the most stable orientation of this compound within the receptor's binding site.

Interaction Energies: Calculating the strength of the interactions between this compound and specific amino acid residues in the receptor.

Role of Water Molecules: Investigating the role of water molecules in mediating the binding process.

Conformational Changes: Observing any changes in the shape of the receptor upon binding of this compound.

These simulations are crucial for understanding the molecular basis of this compound's anticholinergic activity. nih.gov

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry for its balance of accuracy and computational cost. rsc.orgmdpi.com DFT calculates the electronic energy of a molecule based on its electron density, which is a function of three spatial coordinates. nih.gov This makes it computationally more tractable than traditional wave-function-based methods, especially for larger molecules.

For a molecule like this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable 3D structure with high accuracy.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.

Determine Reaction Energetics: Calculate the energy changes that occur during chemical reactions, providing insights into reaction mechanisms and stability.

Predict NMR Chemical Shifts: Assist in the interpretation of experimental NMR data.

The application of DFT to study the interaction of ammonia (a related simple molecule) with various surfaces and in different environments highlights the power of this method to elucidate molecular interactions, a capability that is directly transferable to the study of the more complex this compound molecule. youtube.commdpi.com

Structure-Activity Relationship (SAR) Modeling and Quantitative SAR (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orggardp.orgdrugdesign.org These models are used to predict the activity of new compounds and to guide the design of more potent and selective drugs. nih.gov

There are two main approaches to SAR and QSAR modeling:

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the biological target is unknown. They rely on the analysis of a set of molecules with known activities to identify the chemical features (pharmacophores) that are essential for biological activity. For a series of this compound analogs, a ligand-based approach could identify the key structural requirements for anticholinergic activity, such as the presence and spacing of the quaternary ammonium head and the hydrophobic groups.

Structure-Based Approaches: When the 3D structure of the target receptor is available (e.g., from X-ray crystallography or homology modeling), structure-based methods can be employed. These approaches involve docking the ligand molecules into the receptor's binding site to predict their binding affinity and orientation. For this compound, docking studies into a model of the muscarinic receptor could reveal the specific interactions that anchor the molecule in the binding pocket and explain its antagonist effect. nih.gov

QSAR models build upon these approaches by creating a mathematical relationship between the chemical properties of a set of molecules and their biological activities. mdpi.complos.orgresearchgate.net These models use molecular descriptors (numerical representations of chemical properties) to quantify the SAR. For quaternary ammonium compounds, QSAR studies have been used to model their interaction with transporters and predict their biological effects. nih.gov

An example of a generic QSAR equation is:

Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

Where the descriptors could be related to properties like hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume).

A hypothetical table of molecular descriptors that could be used in a QSAR study of this compound and its analogs is shown below.

| Descriptor | Description | Potential Influence on Activity |

| logP | The logarithm of the partition coefficient between octanol and water. | Measures the hydrophobicity of the molecule, which can affect its ability to cross membranes. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Relates to the molecule's ability to form hydrogen bonds and its permeability. |

| Molecular Weight | The mass of one mole of the substance. | Can influence the molecule's fit within the binding site and its pharmacokinetic properties. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | An indicator of molecular flexibility, which can impact binding entropy. |

Note: This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would typically involve the synthesis or virtual design of a library of analogues with systematic modifications to the parent structure.

The development of a predictive QSAR model for this compound's biological activity would involve several key steps:

Data Set Generation: A series of this compound analogues would be created, varying substituents on the phenyl rings, modifying the length of the alkyl chain, and altering the groups on the quaternary ammonium head. The biological activity of these compounds, such as their binding affinity to a specific muscarinic receptor subtype, would be determined experimentally.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) characteristics.

Model Building and Validation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. The predictive power of the model would be rigorously validated using internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested compounds.

A hypothetical QSAR study on a series of this compound derivatives might yield a model that highlights the importance of specific structural features for biological activity. For instance, the model could reveal that electron-withdrawing substituents on the phenyl rings enhance antagonist activity, while bulky substituents on the quaternary ammonium group are detrimental.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound ID | R1-substituent (para-phenyl) | R2-group (on Nitrogen) | LogP | Molecular Volume (ų) | Biological Activity (IC50, nM) |

| This compound | H | Ethyl | 2.5 | 350 | 50 |

| Analogue 1 | Cl | Ethyl | 3.1 | 365 | 25 |

| Analogue 2 | OCH3 | Ethyl | 2.3 | 370 | 75 |

| Analogue 3 | H | Methyl | 2.2 | 340 | 60 |

| Analogue 4 | H | Propyl | 2.8 | 360 | 40 |

This data is purely illustrative.

In Silico Prediction of Molecular Interactions and Binding Affinities

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. For this compound, molecular docking studies would be instrumental in elucidating its binding mode within the active site of muscarinic acetylcholine receptors.

A typical molecular docking workflow for this compound would involve:

Receptor and Ligand Preparation: The three-dimensional structure of the target muscarinic receptor would be obtained from a protein database or generated through homology modeling. The structure of this compound would be built and optimized to its lowest energy conformation.

Docking Simulation: Using a docking program, the this compound molecule would be placed into the binding site of the receptor, and various possible conformations and orientations would be sampled.

Scoring and Analysis: The different poses of this compound within the binding site would be evaluated using a scoring function that estimates the binding affinity. The pose with the best score, representing the most likely binding mode, would be analyzed to identify key molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts with specific amino acid residues of the receptor.

A hypothetical docking study of this compound into a muscarinic receptor might reveal that the positively charged quaternary ammonium head forms a crucial ionic bond with a negatively charged aspartate residue in the active site. The phenyl rings could be shown to engage in hydrophobic interactions with aromatic residues, and the carbamoyl (B1232498) group might form hydrogen bonds with serine or threonine residues.

Table 2: Hypothetical Molecular Docking Results for this compound

| Parameter | Value |

| Target Receptor | Muscarinic M3 Receptor |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP105 (Ionic), TRP421 (Hydrophobic), TYR432 (Hydrophobic), SER150 (Hydrogen Bond) |

| Predicted Inhibition Constant (Ki) | 45 nM |

This data is purely illustrative.

De Novo Computational Design of this compound Derivatives and Analogues

De novo design is a computational strategy that aims to create novel molecular structures with desired properties from scratch. Building upon the insights gained from hypothetical QSAR and molecular docking studies of this compound, de novo design algorithms could be employed to generate new derivatives with potentially improved affinity, selectivity, or pharmacokinetic properties.

The process of de novo design of this compound analogues could proceed as follows:

Scaffold Hopping or Decoration: The core structure of this compound could be used as a starting point. A "decoration" approach would involve adding or modifying functional groups at specific positions to enhance interactions with the target receptor, as suggested by docking studies. "Scaffold hopping" would involve replacing the core structure with a different chemical moiety that maintains the key pharmacophoric features.

Fragment-Based Growth: Alternatively, a fragment-based approach could be used, where small chemical fragments are placed in favorable positions within the receptor's binding site and then linked together to form a coherent molecule.

Virtual Library Screening: The newly designed virtual compounds would be subjected to in silico screening, including docking simulations to predict their binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) models to estimate their drug-like properties.

This computational approach could lead to the design of novel this compound derivatives with, for example, increased selectivity for a particular muscarinic receptor subtype, thereby potentially reducing side effects, or with modified physicochemical properties to improve oral bioavailability.

Broader Academic and Research Implications

Ambutonium as a Chemical Probe in Fundamental Biological Research

This compound serves as a valuable chemical probe for the investigation of the cholinergic nervous system, particularly in elucidating the structure and function of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov As a quaternary ammonium (B1175870) compound, this compound possesses a permanent positive charge. This structural feature is critical to its function as a research tool. The positive charge allows for strong interaction with anionic sites within the binding pockets of muscarinic receptors, leading to effective antagonism of acetylcholine's natural effects. mdpi.com

One of the key characteristics of this compound as a chemical probe is its limited ability to cross the blood-brain barrier. This is a direct consequence of its quaternary ammonium structure, which confers high polarity to the molecule. This property makes this compound an excellent tool for selectively studying the function of peripheral muscarinic receptors without the confounding effects of central nervous system engagement. Researchers can use this compound to investigate the physiological roles of mAChRs in tissues such as smooth muscle, cardiac muscle, and glandular tissues, effectively isolating these peripheral systems for study.

The use of muscarinic antagonists like this compound has been fundamental in mapping the diverse functions of the cholinergic system. By selectively blocking muscarinic receptors, researchers can study the downstream effects of acetylcholine signaling pathways. For instance, applying this compound to tissue preparations allows for the investigation of its impact on smooth muscle contraction, heart rate modulation, and glandular secretions, thereby helping to define the specific roles of muscarinic receptor subtypes in these processes. This targeted antagonism is crucial for understanding the complex signaling cascades initiated by G-protein coupled receptors (GPCRs), the family to which muscarinic receptors belong.

| Property | Implication for Research Use |

| Quaternary Ammonium Structure | Permanent positive charge ensures strong binding to anionic sites of muscarinic receptors. |

| High Polarity | Limits passage across the blood-brain barrier, enabling selective study of peripheral systems. |

| Muscarinic Antagonism | Allows for the targeted blockade of acetylcholine effects to probe receptor function. |

Contributions of this compound Research to Medicinal Chemistry Paradigms

The study of this compound and related quaternary ammonium compounds has made significant contributions to the paradigms of medicinal chemistry, particularly in the realm of structure-activity relationships (SAR). SAR studies investigate how a molecule's chemical structure correlates with its biological activity, a cornerstone of rational drug design. This compound's specific molecular architecture has provided valuable insights into the structural requirements for potent and selective anticholinergic activity.

Key structural features of this compound that have informed medicinal chemistry include:

The Quaternary Ammonium Head: This positively charged group is essential for the molecule's interaction with the orthosteric binding site of muscarinic receptors. Research on varying the alkyl groups attached to the quaternary nitrogen has demonstrated how these modifications can significantly alter potency and selectivity for different muscarinic receptor subtypes (M1-M5). mdpi.com

Diphenyl Groups: The presence of two bulky, lipophilic phenyl rings on the same carbon atom contributes to the compound's binding affinity. This feature has been a point of interest for researchers studying the hydrophobic pockets within the receptor binding site.

The knowledge gained from SAR studies on this compound and its analogs has guided the design of subsequent generations of muscarinic antagonists. By understanding which molecular components are responsible for binding affinity and which confer properties like peripheral selectivity, medicinal chemists can design new therapeutic agents with improved efficacy and reduced side effects. For example, the principle of incorporating a permanent charge to limit central nervous system penetration is a direct lesson from compounds like this compound, leading to the development of peripherally acting drugs for conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).

| Structural Feature | Contribution to Medicinal Chemistry |

| Quaternary Ammonium Group | Established the importance of a charged moiety for high-affinity muscarinic antagonism and peripheral selectivity. |

| Bulkyl Lipophilic Groups | Provided insights into exploiting hydrophobic interactions within the receptor binding site to enhance potency. |

| Systematic Modifications | Demonstrated the value of iterative structural changes to optimize selectivity for specific receptor subtypes. |

Future Research Directions and Emerging Areas of Investigation for this compound

While this compound itself is a compound from a mid-20th century discovery era, its structure and mechanism of action continue to be relevant for future research directions in pharmacology and medicinal chemistry. Emerging areas of investigation can leverage this compound as a scaffold or a reference compound to explore more complex aspects of muscarinic receptor biology.

One promising avenue is the use of this compound in high-resolution structural biology. Obtaining crystal structures of this compound or its analogs in complex with different muscarinic receptor subtypes could provide a precise atomic-level understanding of the binding interactions. This information would be invaluable for computational modeling and the in-silico design of novel ligands with unprecedented selectivity.

Another area of future research involves using the principles learned from this compound to develop novel chemical probes. This could include the synthesis of this compound derivatives conjugated to fluorescent tags or photo-affinity labels. Such tools would allow for real-time visualization of receptor trafficking, distribution, and dynamics in living cells, offering deeper insights into the cellular and molecular biology of muscarinic receptors.

Furthermore, as the understanding of allosteric modulation of GPCRs grows, there is potential to investigate whether this compound-like structures can be modified to target allosteric sites on muscarinic receptors. Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced control of receptor function compared to traditional orthosteric antagonists. This compound could serve as a starting point for designing biased antagonists, which selectively block certain downstream signaling pathways while leaving others unaffected.

| Research Area | Potential Application of this compound |

| Structural Biology | Serve as a ligand for co-crystallization with muscarinic receptor subtypes to elucidate binding mechanisms. |

| Advanced Chemical Probes | Act as a scaffold for creating fluorescently-labeled or photo-activatable probes for receptor imaging. |

| Allosteric Modulation | Provide a structural basis for designing new molecules that target allosteric or biased signaling pathways of mAChRs. |

Q & A

Q. How is Ambutonium structurally and functionally characterized in pharmacological studies?

To establish identity and purity, researchers employ:

- Analytical Techniques : Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and mass spectrometry for structural confirmation .

- Functional Assays : In vitro receptor binding assays (e.g., muscarinic acetylcholine receptors) to determine affinity (Kd) and efficacy (EC50/IC50) .

- Purity Validation : Elemental analysis and melting point determination for synthetic batches, with reproducibility ensured via detailed experimental protocols .

Q. What are the established mechanisms of action for this compound in preclinical models?

this compound’s primary mechanism involves antagonism of cholinergic receptors. Key methodological steps include:

- Receptor Profiling : Competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]-N-methylscopolamine) to quantify receptor subtype selectivity .

- In Vivo Functional Studies : Dose-response curves in animal models (e.g., gastrointestinal motility assays) to correlate receptor occupancy with physiological effects .

- Cross-Validation : Comparing results across multiple models (e.g., isolated tissue vs. whole-organism assays) to confirm mechanistic consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy across experimental models?

Contradictions often arise from variability in experimental design. Systematic approaches include:

-

Controlled Variable Analysis :

-

Meta-Analysis : Aggregate data from independent studies to identify outliers and confounders (e.g., pH sensitivity in in vitro assays) .

Q. What methodological frameworks are critical for designing longitudinal studies on this compound’s metabolic effects?

Longitudinal studies require:

-

Hypothesis-Driven Design : Align with PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) to define endpoints .

-

Sample Stratification :

Factor Rationale Example Genetic Variability CYP450 polymorphisms affect metabolism Genotype participants pre-study . Temporal Dynamics Diurnal receptor expression changes Standardize sampling times . -

Data Integrity Measures : Blinded analysis, pre-registered protocols, and open-access raw data repositories to minimize bias .

Q. How can interdisciplinary approaches enhance understanding of this compound’s off-target effects?

- Computational Modeling : Molecular docking simulations to predict interactions with non-cholinergic targets (e.g., serotonin receptors) .

- Omics Integration : Transcriptomic/proteomic profiling of treated tissues to identify secondary pathways .

- Cross-Disciplinary Validation : Collaborate with neuropharmacologists and toxicologists to contextualize findings beyond gastrointestinal applications .

Data Contradiction and Reproducibility Guidelines

-

Root-Cause Analysis Template :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.